
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2F6PPCP95) is a phenolic compound with a wide range of applications in the fields of chemistry and biochemistry due to its unique properties. It is a derivative of the phenol group and is synthesized from the reaction of a pyrrolidinylcarbonylphenyl group and a formyl group. This compound has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries.
Wirkmechanismus
The mechanism of action of 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which in turn triggers certain biochemical and physiological responses. This binding is thought to be mediated by hydrogen bonding between the pyrrolidinylcarbonylphenyl group and the formyl group.
Biochemical and Physiological Effects
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries. Studies have shown that this compound has a wide range of biochemical and physiological effects on the body, including the regulation of gene expression, the modulation of enzyme activity, and the modulation of cellular signaling pathways. Additionally, it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is a relatively easy compound to synthesize in the laboratory and can be used in a wide range of experiments. It has been used in a variety of studies, including those related to drug structure-activity relationships and the mechanism of action of certain pharmaceuticals. However, it is important to note that this compound is not suitable for use in vivo due to its potential toxicity.
Zukünftige Richtungen
The potential applications of 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% are vast, and there are numerous future directions for research and development. These include further studies into the compound’s mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of the compound and its potential uses in drug design and development is warranted. Finally, further investigation into the potential toxicity of the compound and its possible adverse effects is necessary in order to ensure its safe use in the laboratory and in the medical field.
Synthesemethoden
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized by reacting a pyrrolidinylcarbonylphenyl group and a formyl group in an aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of around 100°C and a pressure of 1 atm. The reaction is complete in around 15 minutes.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been widely studied in recent years due to its potential applications in the pharmaceutical and medical industries. It has been used to study the structure-activity relationships of various drugs, as well as to investigate the mechanism of action of certain pharmaceuticals. Additionally, it has been used to study the biochemical and physiological effects of drugs on the human body.
Eigenschaften
IUPAC Name |
2-hydroxy-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-15-7-4-8-16(17(15)21)13-5-3-6-14(11-13)18(22)19-9-1-2-10-19/h3-8,11-12,21H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXVYUZNTUOYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685368 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1262003-96-2 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


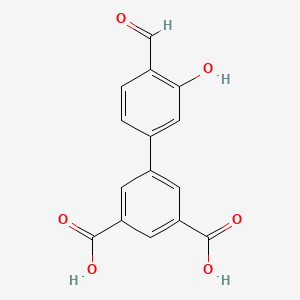
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
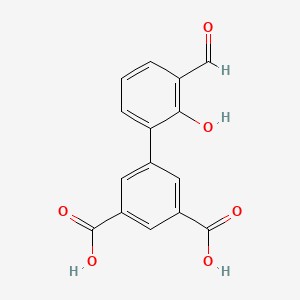

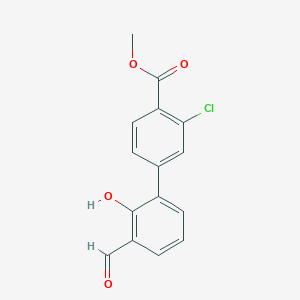


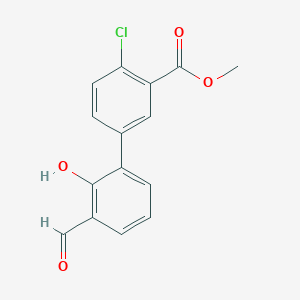

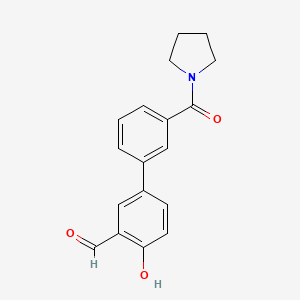
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)